![molecular formula C11H7N3OS B1462318 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one CAS No. 72632-99-6](/img/structure/B1462318.png)
3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one
Overview
Description
3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is a chemical compound with the CAS Number: 72632-99-6 . It has a molecular weight of 229.26 . It is in powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research . A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives are still being explored .Molecular Structure Analysis
The IUPAC name of the compound is 3-phenylisothiazolo[4,5-d]pyrimidin-7(6H)-one . The Inchi Code is 1S/C11H7N3OS/c15-11-10-9 (12-6-13-11)8 (14-16-10)7-4-2-1-3-5-7/h1-6H, (H,12,13,15) .Chemical Reactions Analysis
The compound has been used in the synthesis of several bioactive molecules, such as SecA inhibitors, p21-activated kinase 4 inhibitors, epidermal growth factor receptor kinase inhibitors, and fractalkine receptor antagonists .Physical And Chemical Properties Analysis
The compound has a melting point of 286-288°C . It is a white solid and its IR spectrum, ν, cm –1: 3304, 3060, 2935, 2854, 1666, 1534, 1405, 1324, 772 .Scientific Research Applications
Antimicrobial Evaluation
3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one: has been investigated for its antimicrobial activity. Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other microorganisms. Studies have assessed its inhibitory effects on specific strains and evaluated its potential as a novel therapeutic agent in the fight against infections .
Anticancer Properties
This compound has drawn attention due to its potential as an anticancer agent. Researchers have synthesized novel derivatives of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one and evaluated their cytotoxicity. Some derivatives demonstrated potent activity against cancer cells, making them promising candidates for further investigation. Additionally, their interaction with topoisomerase I/DNA complexes has been studied through molecular docking .
Kinase Inhibition
The pyrazolo[4,3-d]pyrimidin-7-one scaffold, which includes our compound, has been explored as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications. Researchers have investigated whether derivatives of this compound exhibit kinase inhibition, particularly against kinases associated with diseases such as cancer and inflammation .
Anti-inflammatory Activity
Inflammation is a key factor in various diseases. Some studies have explored the anti-inflammatory potential of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one derivatives. These investigations aim to identify compounds that can modulate inflammatory responses, potentially leading to novel anti-inflammatory drugs .
Topoisomerase Inhibition
Topoisomerases are enzymes involved in DNA replication and repair. Inhibition of topoisomerases can disrupt DNA processes and impact cell viability. Researchers have studied the interaction of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one derivatives with topoisomerase I, providing insights into their potential as topoisomerase inhibitors .
Synthetic Methodology
Beyond its biological applications, the synthesis of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one and related compounds is an area of interest. Researchers explore efficient synthetic routes, reaction conditions, and scalability. Understanding the synthetic pathways enables broader access to this scaffold for further research and development .
Mechanism of Action
Safety and Hazards
Future Directions
The development of novel TopI inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . The exploration of the synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives is a promising future direction .
properties
IUPAC Name |
3-phenyl-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-11-10-9(12-6-13-11)8(14-16-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYERYCKBJGGKEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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